REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[O:13][CH3:14].II.[NH3:17]>O1CCCC1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:17])=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[O:13][CH3:14]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with diisopropyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=C(C#N)C=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |